1-Bromo-2-methyl-5-(methylsulfanyl)pentane
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Overview
Description
1-Bromo-2-methyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS. It is a brominated alkane with a methylsulfanyl group attached to the pentane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products:
Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.
Elimination: 2-Methyl-5-(methylsulfanyl)pentene.
Oxidation: 1-Bromo-2-methyl-5-(methylsulfinyl)pentane or 1-Bromo-2-methyl-5-(methylsulfonyl)pentane.
Scientific Research Applications
1-Bromo-2-methyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions involving halogenated alkanes.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-5-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, altering the compound’s reactivity and properties. These reactions are mediated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the sulfur atom.
Comparison with Similar Compounds
1-Bromo-2-methylpentane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
2-Bromo-5-methylpentane: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-3-methyl-5-(methylsulfanyl)pentane: Similar structure but with a different position of the bromine atom, leading to different chemical behavior.
Uniqueness: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane is unique due to the presence of both a bromine atom and a methylsulfanyl group, which confer distinct reactivity patterns and make it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C7H15BrS |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-bromo-2-methyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C7H15BrS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
RPCVTKSRQWRKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCSC)CBr |
Origin of Product |
United States |
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